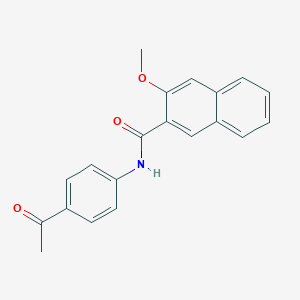
3-methyl-N-quinolin-5-ylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-quinolin-5-ylbutanamide, also known as 3-MeO-PCE, is a novel psychoactive substance that belongs to the class of arylcyclohexylamines. This compound has been gaining popularity in the scientific community due to its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-methyl-N-quinolin-5-ylbutanamide is not fully understood, but it is believed to primarily act as an NMDA receptor antagonist. This compound binds to the receptor and prevents the influx of calcium ions into the neuron, which can lead to decreased neuronal excitability and increased synaptic plasticity. Additionally, 3-methyl-N-quinolin-5-ylbutanamide may also interact with other neurotransmitter systems, such as the serotonin and dopamine systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-N-quinolin-5-ylbutanamide are still being investigated, but studies have reported that this compound can induce a range of effects, such as altered perception, dissociation, and sedation. Additionally, 3-methyl-N-quinolin-5-ylbutanamide may have neuroprotective effects and can enhance synaptic plasticity in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-N-quinolin-5-ylbutanamide in lab experiments is its unique chemical structure, which allows researchers to investigate its effects on various neurotransmitter systems and receptors. Additionally, this compound has a relatively long half-life, which can be useful in studying its pharmacokinetics and metabolism. However, one limitation of using 3-methyl-N-quinolin-5-ylbutanamide in lab experiments is its potential for abuse and toxicity, which can pose ethical and safety concerns.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-N-quinolin-5-ylbutanamide. One area of research is the investigation of its potential therapeutic applications in the treatment of mental health disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound. Finally, future research can explore the potential of 3-methyl-N-quinolin-5-ylbutanamide as a tool in neuroscience research, as it can modulate the activity of NMDA receptors in the brain.
Synthesemethoden
The synthesis of 3-methyl-N-quinolin-5-ylbutanamide involves the reaction of 3-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-quinolin-5-ylbutanamide in the presence of a base to yield 3-methyl-N-quinolin-5-ylbutanamide. The synthesis of this compound has been reported in several scientific journals, and the purity and yield of the product can be optimized by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-quinolin-5-ylbutanamide has been primarily studied for its potential therapeutic applications in the treatment of various mental health disorders, such as depression, anxiety, and post-traumatic stress disorder. Several studies have reported that this compound exhibits antidepressant and anxiolytic effects in animal models, and it may also have neuroprotective properties. Additionally, 3-methyl-N-quinolin-5-ylbutanamide has been investigated for its potential use as a tool in neuroscience research, as it can modulate the activity of NMDA receptors in the brain.
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
3-methyl-N-quinolin-5-ylbutanamide |
InChI |
InChI=1S/C14H16N2O/c1-10(2)9-14(17)16-13-7-3-6-12-11(13)5-4-8-15-12/h3-8,10H,9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
UINOYIMJWXNMBB-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=CC2=C1C=CC=N2 |
Kanonische SMILES |
CC(C)CC(=O)NC1=CC=CC2=C1C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)
![3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244331.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244333.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-methylbenzamide](/img/structure/B244334.png)

![4-bromo-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244336.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide](/img/structure/B244337.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide](/img/structure/B244338.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide](/img/structure/B244340.png)
![2-(4-bromophenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244342.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244344.png)
![3-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244345.png)